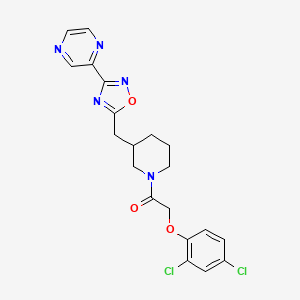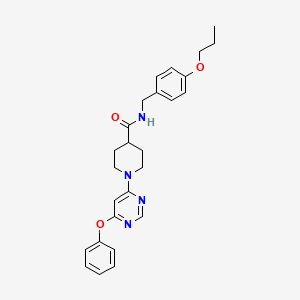![molecular formula C20H18N4O2S B2885653 6-(4-methoxyphenyl)-3-methyl-N-(pyridin-3-ylmethyl)imidazo[2,1-b]thiazole-2-carboxamide CAS No. 852134-82-8](/img/structure/B2885653.png)
6-(4-methoxyphenyl)-3-methyl-N-(pyridin-3-ylmethyl)imidazo[2,1-b]thiazole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Imidazo[2,1-b]thiazoles are a class of compounds that have been the subject of intense research due to their significant presence in a large number of agrochemicals and pharmaceuticals . They are often used as a scaffold in the design of new drugs, particularly in the field of anticancer research .
Synthesis Analysis
The synthesis of imidazo[2,1-b]thiazoles often involves cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions . A method has been developed for the synthesis of 2,6-disubstituted-imidazo[2,1-b][1,3,4]thiadiazoles under microwave (MW) activation using 2-amino-5-substituted-1,3,4-thiadiazoles and appropriate bromo ketones as materials .Chemical Reactions Analysis
Imidazo[2,1-b]thiazoles can undergo a variety of chemical reactions. For example, they can be used in the synthesis of chalcone derivatives, which have shown promising anticancer activities .Physical And Chemical Properties Analysis
The physical and chemical properties of imidazo[2,1-b]thiazoles can vary widely depending on the specific compound. Generally, thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .Applications De Recherche Scientifique
Antidiabetic Research
Thiazole compounds have been associated with antidiabetic activity. Research into this compound could lead to new treatments for diabetes, improving the quality of life for millions of people worldwide.
Each of these applications represents a significant area of research with the potential to lead to breakthroughs in medical science. The versatility of the thiazole ring in this compound provides a promising scaffold for the development of a wide range of therapeutic agents .
Mécanisme D'action
Target of Action
It is known that thiazole derivatives, which this compound is a part of, have been found to inhibit raf kinases , and can be developed as dual inhibitors of IGF-IR (insulin-like growth factor receptor) and EGFR (epidermal growth factor receptor) . These targets play crucial roles in cell signaling pathways, particularly those involved in cell growth and proliferation.
Mode of Action
Based on its structural similarity to other thiazole derivatives, it is likely that it interacts with its targets (such as raf kinases, igf-ir, and egfr) by binding to their active sites, thereby inhibiting their activity . This inhibition can lead to changes in cell signaling pathways, potentially leading to effects such as reduced cell proliferation.
Biochemical Pathways
While the specific biochemical pathways affected by this compound are not explicitly stated, it can be inferred from its potential targets. Raf kinases, IGF-IR, and EGFR are all key components of cell signaling pathways. Inhibition of these targets can disrupt these pathways, leading to downstream effects such as reduced cell growth and proliferation .
Pharmacokinetics
The solubility of thiazole derivatives in water, alcohol, and ether may influence its bioavailability and distribution within the body.
Result of Action
The molecular and cellular effects of this compound’s action are likely to be related to its inhibition of its targets. By inhibiting Raf kinases, IGF-IR, and EGFR, this compound could potentially reduce cell growth and proliferation . .
Orientations Futures
The future of imidazo[2,1-b]thiazoles in medicinal chemistry looks promising. They are being extensively studied for their potential as anticancer drugs . Additionally, new synthetic methodologies are being developed to conveniently access imidazo[2,1-b]thiazoles from readily available starting materials .
Propriétés
IUPAC Name |
6-(4-methoxyphenyl)-3-methyl-N-(pyridin-3-ylmethyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2S/c1-13-18(19(25)22-11-14-4-3-9-21-10-14)27-20-23-17(12-24(13)20)15-5-7-16(26-2)8-6-15/h3-10,12H,11H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQSLYMGGIKLSJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)OC)C(=O)NCC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-methoxyphenyl)-3-methyl-N-(pyridin-3-ylmethyl)imidazo[2,1-b]thiazole-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-((4-chlorobenzo[d]thiazol-2-yl)oxy)-N-(3,4,5-trimethoxyphenyl)azetidine-1-carboxamide](/img/structure/B2885574.png)
![4-[[1-[(4-Chlorophenyl)methyl]cyclobutyl]carbamoyl]benzenesulfonyl fluoride](/img/structure/B2885575.png)
![Propan-2-yl 2-amino-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate](/img/structure/B2885577.png)
![2-(benzo[d]thiazol-2-ylthio)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)acetamide](/img/structure/B2885579.png)


![N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2885582.png)

![3-Bromo-4-[(2-chlorobenzyl)oxy]benzaldehyde](/img/structure/B2885587.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-naphthamide](/img/structure/B2885590.png)
